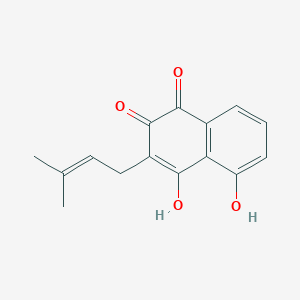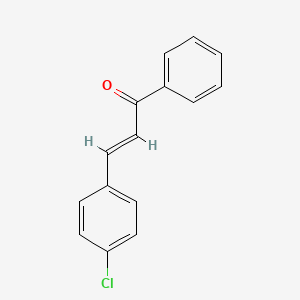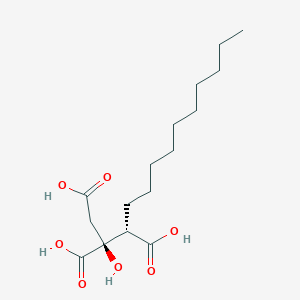
(2S)-2-amino-4-hydroxypentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-L-glutamate(2-) is a doubly-charged L-alpha-amino acid anion resulting from deprotonation of both carboxy groups of 4-hydroxy-L-glutamic acid. It is a L-alpha-amino acid anion and a dicarboxylic acid dianion. It derives from a L-glutamate(2-). It is a conjugate base of a 4-hydroxy-L-glutamate(1-).
Applications De Recherche Scientifique
Stereoselective Synthesis and Biocatalysis
- Stereoselective Synthesis: A study by Hernández et al. (2017) focused on the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic approach. This involved coupling an aldol reaction with a transamination process, utilizing enzymes from E. coli and pyridoxal phosphate-dependent transaminases.
NMR Characterization in Chemical Reactions
- NMR Spectroscopy Applications: Lozada et al. (2003) utilized NMR spectroscopy for characterizing new chiral 1,4‐oxazepinium heterocycles and their intermediates derived from reactions involving 2,4‐pentanedione and amino acids including (2S,3R)‐2‐amino‐3‐hydroxybutyric acid (Lozada et al., 2003).
Chemo-Biocatalytic Production
- Chemo-Biocatalytic Route for Natural Sweetener Production: Rousseau et al. (2011) described the production of Monatin, a natural sweetener, through a chemo-biocatalytic approach starting from indole. This process included synthesizing enantiopure 2S,4S-monatin and 2R,4R-monatin, indicating the application of (2S)-2-amino-4-hydroxypentanedioate in food industry (Rousseau et al., 2011).
Synthesis of Bioactive Compounds
- Preparation of Bioactive Amino Acids: Shimohigashi et al. (1976) investigated the synthesis and resolution of amino acids including 2-amino-5-phenylpentanoic acid, showing applications in toxin research and bioactive compound synthesis (Shimohigashi et al., 1976).
Biocatalytic Synthesis of Chiral Amino Alcohols
- Biocatalytic Routes to Chiral Amino Alcohols: Smith et al. (2010) developed a multidisciplinary biocatalytic approach for synthesizing chiral aminodiols, including (2S,3S)-2-aminopentane-1,3-diol, demonstrating the compound's relevance in pharmaceutical intermediates (Smith et al., 2010).
Enantioselective Synthesis for Pharmaceutical Applications
- Enantioselective Synthesis of Amino Acids: Concellón et al. (2008) reported on the synthesis of enantiopure amino acids, indicating the importance of (2S)-2-amino-4-hydroxypentanedioate in developing pharmaceuticals and understanding biological mechanisms (Concellón et al., 2008).
Protein Modification Studies
- Protein Modification Research: Chalkley and Bloxham (1976) explored the reaction of 5-chloro-4-oxopentanoic acid with rabbit muscle pyruvate kinase, highlighting the application of (2S)-2-amino-4-hydroxypentanedioate in protein studies (Chalkley & Bloxham, 1976).
Development of HIV-Protease Assay
- Chromogenic Amino Acid in HIV-Protease Assay: Badalassi et al. (2002) developed a solid-phase peptide synthesis using derivatives of (2S)-2-amino-4-hydroxypentanedioate for detecting HIV-protease activity, showing its application in medical diagnostics (Badalassi et al., 2002).
Propriétés
Nom du produit |
(2S)-2-amino-4-hydroxypentanedioate |
|---|---|
Formule moléculaire |
C5H7NO5-2 |
Poids moléculaire |
161.11 g/mol |
Nom IUPAC |
(2S)-2-amino-4-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-2/t2-,3?/m0/s1 |
Clé InChI |
HBDWQSHEVMSFGY-SCQFTWEKSA-L |
SMILES isomérique |
C([C@@H](C(=O)[O-])N)C(C(=O)[O-])O |
SMILES |
C(C(C(=O)[O-])N)C(C(=O)[O-])O |
SMILES canonique |
C(C(C(=O)[O-])N)C(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



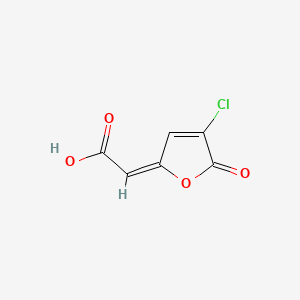
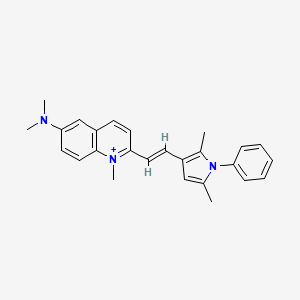
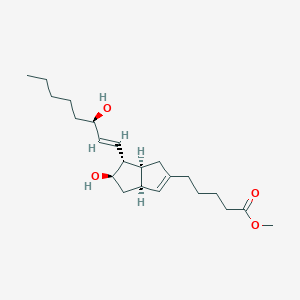

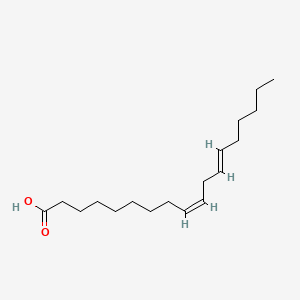


![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)


